(10-Phenylanthracen-9-yl)boronic acid chemical properties
(10-Phenylanthracen-9-yl)boronic acid chemical properties
An In-depth Technical Guide to (10-Phenylanthracen-9-yl)boronic acid: Properties, Reactivity, and Applications
Introduction
(10-Phenylanthracen-9-yl)boronic acid is a polycyclic aromatic boronic acid that has emerged as a pivotal building block in modern organic synthesis and materials science. Its unique molecular architecture, characterized by a sterically demanding and highly conjugated 10-phenylanthracene core, imparts specific chemical and photophysical properties that are highly sought after. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on providing actionable insights for researchers and development professionals in pharmaceuticals and organic electronics. The compound serves as a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks.[1][2] Its significance lies in its ability to introduce a rigid, luminescent, and thermally stable phenylanthracenyl moiety into target molecules, making it indispensable for creating advanced materials for Organic Light-Emitting Diodes (OLEDs) and as a structural component in novel pharmaceutical agents.[1][3]
Physicochemical and Structural Properties
The intrinsic properties of (10-Phenylanthracen-9-yl)boronic acid are foundational to its utility. The compound typically appears as a white to light yellow or off-white solid powder.[3][4] It is known to be light-sensitive and should be stored accordingly in a dark, dry environment to prevent degradation.[5][6] While it exhibits poor solubility in water, it is soluble in common organic solvents like methanol and ethanol.[3][5] This solubility profile is a critical consideration for reaction setup and purification protocols.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 334658-75-2 | [4][7] |
| Molecular Formula | C₂₀H₁₅BO₂ | [7][8] |
| Molecular Weight | 298.14 g/mol | [9][10] |
| Appearance | White to almost white solid powder | [4][9] |
| Density (Predicted) | 1.27 g/cm³ | [5][9] |
| Boiling Point (Predicted) | 521.3 ± 53.0 °C | [9][10] |
| pKa (Predicted) | 8.59 ± 0.30 | [6] |
| Solubility | Soluble in methanol; poorly soluble in water | [3][11] |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature | [6][12] |
Structural Identifiers
Caption: A streamlined workflow for the synthesis of the title compound.
Reactivity and Core Applications
The utility of (10-Phenylanthracen-9-yl)boronic acid is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. [2]
The Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed reaction couples the organoboronic acid with an organic halide or triflate, enabling the precise installation of the bulky phenylanthracenyl group into a larger molecular structure. [2]The reaction is renowned for its mild conditions, functional group tolerance, and high yields. [13] Mechanistic Pillars:
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Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step. []2. Transmetalation: The boronic acid, activated by a base, transfers its organic group (the phenylanthracenyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is critical for forming a more nucleophilic "ate" complex, which facilitates the transfer.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to continue the cycle. [2] Expert Insight: The significant steric hindrance of the 10-phenylanthracene group can pose a challenge. [13]To achieve high yields, reaction conditions may need optimization, such as using stronger bases (e.g., Ba(OH)₂, K₃PO₄), specific phosphine ligands to stabilize the catalyst, and appropriate solvent systems like DME or DMF. []
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Organic Electronics (OLEDs)
The large, rigid, and conjugated system of the phenylanthracene core makes it an excellent building block for OLED materials. [1][3]When incorporated into polymers or small molecules via Suzuki coupling, this moiety helps to:
-
Tune Emission Properties: The extended π-conjugation influences the HOMO-LUMO energy gap, allowing for the precise tuning of the material's emission color and efficiency. [3]* Enhance Thermal Stability: The rigid aromatic structure contributes to a high glass transition temperature (Tg), which is crucial for the longevity and stability of OLED devices.
-
Improve Charge Transport: The aromatic nature facilitates charge mobility, a key factor in the performance of light-emitting layers.
Application as a Pharmaceutical Intermediate
In drug discovery, the phenylanthracene scaffold can be used to construct complex, polyaromatic molecules with defined three-dimensional shapes. [1][2]The Suzuki coupling provides a reliable method for incorporating this unit, enabling the synthesis of novel active pharmaceutical ingredients (APIs) where this rigid core can interact with biological targets.
Potential in Fluorescent Sensing
Boronic acids are well-established as recognition elements for cis-diols, such as those found in carbohydrates (sugars) and catechols. [15][16]The Lewis acidic boron atom can reversibly bind with a diol to form a cyclic boronate ester. [15]This binding event can significantly alter the electronic properties of the attached fluorophore—in this case, the highly fluorescent phenylanthracene group. This phenomenon forms the basis for developing fluorescent sensors for biologically important molecules. [17][18] Sensing Mechanism:
-
Free Boronic Acid: The sensor exhibits the native fluorescence of the phenylanthracene core.
-
Binding with Diol: Upon forming the boronate ester, changes in the electronic structure can lead to a detectable shift in fluorescence wavelength (ratiometric sensing) or a change in intensity (turn-on/turn-off sensing).
Diagram: Boronic Acid Sensing Principle
Caption: Reversible binding of a boronic acid sensor with a cis-diol.
Exemplar Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical coupling reaction.
Objective: To synthesize 9,10-diphenylanthracene from (10-Phenylanthracen-9-yl)boronic acid and iodobenzene.
Materials:
-
(10-Phenylanthracen-9-yl)boronic acid (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvents: Toluene, Ethanol, Water (e.g., 4:1:1 ratio)
Methodology:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add (10-Phenylanthracen-9-yl)boronic acid, iodobenzene, Pd(PPh₃)₄, and K₂CO₃. The use of a pre-dried flask and solid reagents is critical to avoid moisture, which can hinder catalyst activity.
-
Degassing: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times. Causality: This step is non-negotiable as it removes oxygen, which can oxidatively degrade the Pd(0) catalyst and phosphine ligands, terminating the catalytic cycle.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe. A multi-component solvent system is often used to ensure all reactants, including the inorganic base, are sufficiently solubilized.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 9,10-diphenylanthracene.
Safety and Handling
(10-Phenylanthracen-9-yl)boronic acid is associated with several GHS hazard statements. [8]* Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9][11]* Precautions: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing protective gloves, safety glasses, and a lab coat. [11]Avoid inhalation of dust and direct contact with skin and eyes. [9]
Conclusion
(10-Phenylanthracen-9-yl)boronic acid is a high-value chemical intermediate whose unique structural and electronic properties make it a powerful tool for chemists and material scientists. Its primary role in Suzuki-Miyaura coupling enables the straightforward synthesis of complex, polyaromatic systems with applications spanning from next-generation OLED displays to novel pharmaceutical scaffolds. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.
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